molecular formula C16H27NO3S B13993023 N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline CAS No. 61165-55-7

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline

Cat. No.: B13993023
CAS No.: 61165-55-7
M. Wt: 313.5 g/mol
InChI Key: PZJRVULQHBKVNU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is a chemical compound with the molecular formula C16H27NO3S. It is known for its unique structure, which includes a dimethylamino group, an octan-2-yloxy group, and a sulfonyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial methods also include purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-octan-2-yloxysulfonyl-aniline is unique due to the presence of the octan-2-yloxy and sulfonyl groups, which impart distinct chemical and biological properties compared to its simpler analogs. These structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

61165-55-7

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

octan-2-yl 4-(dimethylamino)benzenesulfonate

InChI

InChI=1S/C16H27NO3S/c1-5-6-7-8-9-14(2)20-21(18,19)16-12-10-15(11-13-16)17(3)4/h10-14H,5-9H2,1-4H3

InChI Key

PZJRVULQHBKVNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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